molecular formula C21H20N6O B12140794 3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12140794
M. Wt: 372.4 g/mol
InChI Key: OSKCALWPKMGIFL-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique structure combining benzimidazole and pyrroloquinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrroloquinoxaline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Benzimidazole derivatives: These are synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Pyrroloquinoxaline derivatives: These are prepared via cyclization reactions involving appropriate precursors.

The final coupling reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzyme activity, disruption of DNA replication, or modulation of receptor signaling pathways. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.

    Pyrroloquinoxaline derivatives: These compounds have a similar pyrroloquinoxaline core and are studied for their potential in medicinal chemistry and material science.

Uniqueness

3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its combined structure, which allows it to exhibit properties of both benzimidazole and pyrroloquinoxaline derivatives

Properties

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C21H20N6O/c1-28-12-6-11-27-19(22)17(20-24-14-8-3-4-9-15(14)25-20)18-21(27)26-16-10-5-2-7-13(16)23-18/h2-5,7-10H,6,11-12,22H2,1H3,(H,24,25)

InChI Key

OSKCALWPKMGIFL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N

Origin of Product

United States

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